molecular formula C6HCl3O2 B1196591 2,3,5-Trichloro-1,4-benzoquinone CAS No. 634-85-5

2,3,5-Trichloro-1,4-benzoquinone

Cat. No. B1196591
CAS RN: 634-85-5
M. Wt: 211.4 g/mol
InChI Key: KSFNQTZBTVALRV-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-1,4-benzoquinone is a halogenated quinone. These compounds are carcinogenic intermediates and have been identified as chlorination disinfection byproducts in drinking water .


Synthesis Analysis

The synthesis of 2,3,5-Trichloro-1,4-benzoquinone involves the oxidation of 2,3,6-trimethylphenol (TMP) in a gas-liquid-liquid system using an aqueous solution of CuCl2/FeCl3 as a catalyst, n-hexanol as a solvent, and O2 as an oxidant . Another study presents a novel RSR+STR tandem process for the catalytic oxidation of TMP to synthesize 2,3,5-trimethyl-1,4-benzoquinone (TMQ) in a gas–liquid–liquid three-phase reaction system .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-1,4-benzoquinone can be viewed using Java or Javascript . A novel organic molecule, 2-sulfo-3,5,6-trichloro-1,4-benzoquinone, has both an electron acceptor part (chloranil) and an anionic part (sulfonate) .


Chemical Reactions Analysis

2,3,5-Trichloro-1,4-benzoquinone is a product of the reaction of chloranil and 2,6-dichloro-1,4-benzoquinone with pyrrolidine . It is also a disinfection byproduct in drinking water .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,5-Trichloro-1,4-benzoquinone is 211.4 g/mol. It has a XLogP3-AA value of 2.5, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

  • Disinfection Byproducts in Drinking Water : Chloro- and bromo-benzoquinones, including 2,3,6-trichloro-1,4-benzoquinone, have been identified as new disinfection byproducts in drinking water. These compounds are likely produced during water disinfection treatments and are suspected bladder carcinogens. A method using electrospray ionization tandem mass spectrometry has been developed for their detection in chlorinated water samples (Zhao et al., 2010).

  • Toxicity Related to Glutathione Addition : The reaction of 1,4-benzoquinone with glutathione results in the formation of adducts with varying degrees of glutathione substitution. Increased glutathione substitutions in these conjugates paradoxically result in enhanced nephrotoxicity, suggesting that glutathione conjugation with quinones does not always result in detoxification (Lau et al., 1988).

  • Photochemical Processes : The photochemistry of chloro-substituted 1,4-benzoquinones, including trichloro-1,4-benzoquinone, has been studied in aqueous solution. These compounds undergo photoconversion into corresponding hydroquinones and hydroxyquinones under UV light, involving various transients and radicals (Görner & von Sonntag, 2008).

  • Chemical Reactions with Diazomethane : The reaction of chloro-substituted 1,4-benzoquinones, including 2,3,5-trichloro-1,4-benzoquinone, with diphenyldiazomethane has been explored. These reactions yield various organic compounds, indicating the potential of these quinones in synthetic organic chemistry (Oshima & Nagai, 1988).

  • DNA Damage by Disinfection Byproducts : Trichloro-1,4-benzoquinone, a chlorination disinfection byproduct, can induce DNA double-strand breaks in the presence of H2O2. Thiol-containing drugs can protect against this DNA damage, highlighting the potential risks of such disinfection byproducts and the protective role of certain drugs (Zhu & Liu, 2016).

Safety And Hazards

2,3,5-Trichloro-1,4-benzoquinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

2,3,5-Trichloro-1,4-benzoquinone can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors . The method of tandem mass spectrometry detection, combined with sample preservation, solid phase extraction, and liquid chromatography separation, enabled the detection of haloquinones in chlorinated water samples collected from a drinking water treatment plant .

properties

IUPAC Name

2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFNQTZBTVALRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073220
Record name 2,3,5-Trichloro-1,4-benzoquinone
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Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-1,4-benzoquinone

CAS RN

634-85-5
Record name Trichloro-1,4-benzoquinone
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Record name Trichloro-4-benzoquinone
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Record name Trichloro-p-benzoquinone
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Record name 2,3,5-Trichloro-1,4-benzoquinone
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Record name 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Švec, M Zbirovský - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
The chlorination of 2, 4, 4, 6-tetrachloro-2, 5-cyclohexadienone in aqueous acid medium affords chlorinated 1, 4-benzoquinones. Study of the hydrolysis of the title compound in water, …
Number of citations: 3 cccc.uochb.cas.cz
P Švec, R Seifert, M Zbirovský - Journal of Chromatography A, 1970 - Elsevier
Many solvent combinations were examined for developing the chromatograms on Silica Gel DF 5 and Kieselguhr G; the best of these were found to be: Sr= a 25 oh solution of benzene …
Number of citations: 3 www.sciencedirect.com
T Oshima, T Nagai - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
Unsubstituted 1,4-benzoquinone (1a) reacted with diphenyldiazomethane (DDM) at the C=C double bonds to give dihydroxy-3H-indazole (2a) and its benzhydryl ether (3a) together …
Number of citations: 19 www.journal.csj.jp
TJ Monks, SS Lau, JJW Mertens, JHM Temmink… - … IV: Molecular and …, 1991 - Springer
We have previously shown that oxidation of either 2-bromohydroquinone (2-BrHQ) or hydroquinone (HQ) in the presence of glutathione (GSH) results in the formation of several …
Number of citations: 7 link.springer.com
J Zhao, S Hu, L Zhu, W Wang - Science of The Total Environment, 2022 - Elsevier
Chlorinated halobenzoquinones (HBQs) widely exist in drinking water as emerging disinfection byproducts (DBPs), which have attracted significant attention due to their wide …
Number of citations: 6 www.sciencedirect.com
CE Milliken, GP Meier, JEM Watts… - Applied and …, 2004 - Am Soc Microbiol
The synthesis and degradation of anthropogenic and natural organohalides are the basis of a global halogen cycle. Chlorinated hydroquinone metabolites (CHMs) synthesized by …
Number of citations: 40 journals.asm.org
VV Pirozhenko, AP Avdeenko, AL Yusina… - Russian journal of …, 2002 - Springer
Introduction of chlorine substituents into quinone imine fragment results in virtually the same variations in the chemical shifts of the quinoid ring carbons both in N-arylthio and N-…
Number of citations: 4 link.springer.com
GQ Shan, A Yu, CF Zhao, CH Huang… - The Journal of …, 2015 - ACS Publications
The classic Lossen rearrangement is a well-known reaction describing the transformation of an O-activated hydroxamic acid into the corresponding isocyanate. In this study, we found …
Number of citations: 23 pubs.acs.org
LN Xie, CH Huang, D Xu, L Qin, F Li… - Chemical Research …, 2021 - ACS Publications
Pyridinium aldoximes are best-known therapeutic antidotes used for clinical treatment of poisonings by organophosphorus nerve-agents and pesticides. Recently, we found that …
Number of citations: 4 pubs.acs.org
J Shao, CH Huang, B Kalyanaraman, BZ Zhu - Free Radical Biology and …, 2013 - Elsevier
Halogenated quinones are a class of carcinogenic intermediates and are newly identified chlorination disinfection by-products in drinking water. We found recently that the highly …
Number of citations: 40 www.sciencedirect.com

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